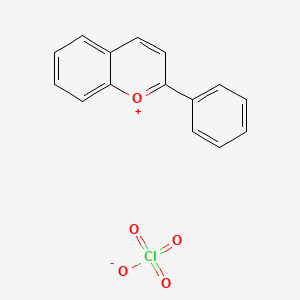

Flavylium perchlorate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6272-41-9 |

|---|---|

Molecular Formula |

C15H11ClO5 |

Molecular Weight |

306.70 g/mol |

IUPAC Name |

2-phenylchromenylium;perchlorate |

InChI |

InChI=1S/C15H11O.ClHO4/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

CSMWYVFOQHXFMR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Flavylium Perchlorate

Classical Synthetic Approaches to Flavylium (B80283) Scaffolds

The foundational methods for constructing the flavylium ring system have been well-established for decades. These classical routes typically involve the condensation of simpler, readily available precursors under specific catalytic conditions.

Acid-Catalyzed Condensation Reactions of Precursors

The most prevalent and versatile method for synthesizing the flavylium scaffold is the acid-catalyzed condensation of a substituted 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, typically an acetophenone (B1666503) derivative. acs.orgunl.pt This approach, often referred to as the Robinson synthesis, is widely used due to the practical availability of diverse starting materials, allowing for a wide range of substitution patterns on the resulting flavylium salt. acs.org

The reaction is generally carried out in a strong acid medium, which acts as both a catalyst and a dehydrating agent. Common catalysts include hydrogen chloride (HCl) gas dissolved in an inert solvent, sulfuric acid (H₂SO₄), or perchloric acid (HClO₄). google.com For instance, flavylium salts have been synthesized by reacting various acetophenones and salicylaldehydes in a mixture of acetic acid and sulfuric acid, stirring at room temperature for an extended period, often 24 hours. semanticscholar.orgnih.gov The flavylium salt typically precipitates from the reaction mixture and can be isolated by filtration and washing with a non-polar solvent like diethyl ether. semanticscholar.orgnih.gov

Another example involves the condensation of phloroglucinol (B13840) derivatives with arylethynylketone in the presence of hexafluorophosphoric acid (HPF₆) or the reaction of phloroglucinol with benzoylacetone, which yields 4-methyl flavylium salts. mdpi.com The choice of precursors directly dictates the substitution pattern on the final flavylium core. For example, using 4'-hydroxy-3',5'-dimethoxyacetophenone and various substituted 2-hydroxybenzaldehydes allows for the synthesis of flavylium salts with specific hydroxyl and methoxy (B1213986) groups on the phenyl ring at position 2. semanticscholar.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Hydroxybenzaldehyde | Acetophenone | HCl (gas) in ethyl acetate | Flavylium chloride | google.com |

| 4'-Hydroxy-3',5'-dimethoxyacetophenone | 2,3-Dihydroxybenzaldehyde | Acetic acid, Sulfuric acid | 4',7,8-Trihydroxy-3',5'-dimethoxyflavylium salt | semanticscholar.orgnih.gov |

| Phloroglucinol | Benzoylacetone | Acid catalyst | 4-Methyl-5,7-dihydroxyflavylium salt | mdpi.com |

| 4-Dimethylaminosalicyaldehyde | Acetophenone | Perchloric acid | 7-Dimethylaminoflavylium perchlorate (B79767) | researchgate.net |

Tandem Reaction Strategies for Diverse Flavylium Perchlorate Derivatives

Tandem reactions, or one-pot syntheses, offer a more efficient approach to complex molecules by combining multiple reaction steps without isolating intermediates. For flavylium salts, this can involve a sequence of condensation and cyclization reactions. A notable example is the one-pot preparation of flavylium salts from different acetophenones and salicylaldehydes using perchloric acid immobilized on silica (B1680970) gel (SiO₂–HClO₄) under solvent-free conditions. researchgate.net This method represents a tandem reaction that proceeds to completion in a single step. researchgate.net

Advanced Synthetic Routes and Novel Functionalization

Modern synthetic chemistry has introduced more sophisticated methods for creating and modifying flavylium perchlorates, enabling the development of functional materials and more environmentally benign reaction conditions.

Post-Modification Techniques for Polymeric Systems Incorporating Flavylium Moieties

A significant advancement involves the incorporation of flavylium units into polymeric structures to create multi-stimuli-responsive materials. rsc.orgrsc.orgnih.gov A powerful technique for this is post-polymerization modification. acs.orgresearchgate.net This approach uses a convergent synthetic route where a parent polymer with reactive handles is first synthesized, typically via controlled radical polymerization methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.orgacs.org

In this strategy, a parent polymer containing, for example, acetophenone functionalities is prepared. rsc.org The flavylium moieties are then installed onto the polymer backbone through a subsequent reaction, which involves the acid-catalyzed condensation of the polymer's acetophenone groups with a suitable salicylaldehyde (B1680747) derivative. rsc.orgrsc.orgnih.gov This method allows for precise control over the polymer's properties by selectively modifying the acetophenone units. rsc.orgnih.gov The resulting flavylium-containing polymers exhibit responsiveness to various stimuli such as pH, light, temperature, and solvent, making them suitable for applications as "smart" materials. rsc.orgacs.org This post-modification approach overcomes challenges associated with the direct polymerization of flavylium-based monomers, which can be ineffective. acs.org

Microwave-Assisted and Solvent-Free Syntheses

To align with the principles of green chemistry, microwave-assisted synthesis (MAS) and solvent-free reaction conditions have been developed for preparing flavylium salts. Microwave irradiation provides efficient and rapid heating, often leading to significantly reduced reaction times, higher yields, and fewer byproducts compared to conventional heating methods. nih.govacs.org

A key example is the microwave-assisted preparation of flavylium salts using perchloric acid immobilized on silica gel (SiO₂–HClO₄) in a solvent-free system. researchgate.net This procedure involves the tandem reaction of acetophenones with salicylaldehydes and is described as milder and more convenient than traditional methods. researchgate.net In other applications, microwave-assisted condensation reactions have been optimized by varying temperature and power to achieve high yields in short timeframes. For instance, the synthesis of a pentamethine tetrahydroxanthylium dye, a related pyrylium (B1242799) salt, was optimized under microwave irradiation at 80 °C and 100 W for 10 minutes, achieving a 75% yield. nih.govacs.org

| Method | Reactants | Conditions | Yield | Reference |

| Microwave-Assisted | Acetophenones, Salicylaldehydes | SiO₂–HClO₄, Solvent-free | High yields | researchgate.net |

| Microwave-Assisted | Tetrahydroxanthylium precursor, Aldehyde | 80 °C, 100 W, 10 min | 75% | nih.govacs.org |

Rational Design and Synthesis of Substituted Flavylium Perchlorates

The rational design of flavylium perchlorates involves the strategic placement of substituents on the core structure to tailor its electronic, optical, and stability properties for specific applications, such as in dye-sensitized solar cells (DSSCs) or as pH-sensitive colorants. semanticscholar.orgunl.pt Research has shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's performance. semanticscholar.orgnih.gov

For DSSC applications, studies have concluded that introducing strong electron-donor groups, particularly at position 7, enhances photovoltaic performance. semanticscholar.orgnih.gov The synthesis of these rationally designed molecules follows the established acid-catalyzed condensation routes, but with carefully selected, often more complex, precursors. unl.pt For example, to improve dye efficiency, a diethylamino group or a more structurally rigid julolidine (B1585534) group has been introduced into the benzopyrylium core. unl.pt

Furthermore, substitution at the 4-position of the flavylium ring is highly desirable for creating colorants that are stable over a wide pH range. researchgate.net These 4-substituted derivatives are often synthesized via the acid-catalyzed condensation of appropriate salicylaldehydes and β-diketones or by reacting flavones with Grignard reagents. acs.orgresearchgate.net The synthesis of 4-[3-(4H-Benzopyran-4-ylidene)-2-phenylpropen-1-yl]this compound from 4-methylthis compound is an example of creating a more complex, functionalized dye through derivatization of a simpler flavylium salt. prepchem.com This targeted approach to synthesis allows for the creation of novel flavylium compounds with predictable and enhanced properties. core.ac.uk

Influence of Electron-Donating and Withdrawing Groups on Synthetic Yields and Pathways

The synthesis of flavylium salts, including this compound, is significantly influenced by the electronic nature of substituents on the aromatic precursors. The most common synthetic route is the acid-catalyzed condensation of a substituted 2-hydroxybenzaldehyde (or its equivalent) with a substituted acetophenone. The electronic properties of the groups on these starting materials can direct the reaction pathway and have a substantial impact on the final yield of the flavylium salt.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the nucleophilicity and can hinder the condensation reaction, often leading to lower yields. By withdrawing electron density, EWGs can deactivate the aromatic rings towards the electrophilic substitution steps involved in the cyclization process. The presence of EWGs on the acetophenone component can make the α-protons more acidic and prone to deprotonation, but may also destabilize the carbocation intermediates formed during the reaction sequence.

The interplay of these electronic effects is crucial for optimizing synthetic yields. The strategic placement of EDGs can activate the substrates for the desired condensation pathway, while the presence of EWGs may necessitate harsher reaction conditions or lead to alternative, less desirable products. Computational studies, such as Density Functional Theory (DFT), have been employed to understand how substituents influence the electronic structure and reactivity of flavylium cations, correlating frontier molecular orbital densities with the observed chemical properties. nih.gov

Table 1: Influence of Substituent Groups on the Synthesis of Flavylium Derivatives

| Precursor 1 (Substituent) | Precursor 2 (Substituent) | Product | Key Observation | Reference |

| 4'-Hydroxy-3',5'-dimethoxyacetophenone | 2,4-dihydroxybenzaldehyde | 7,3',5'-Trihydroxy-4'-methoxyflavylium | Synthesis achieved via acid catalysis (acetic acid/sulfuric acid). | nih.gov |

| 4'-Hydroxy-3',5'-dimethoxyacetophenone | 2,3,4-trihydroxybenzaldehyde | 7,8,3',5'-Tetrahydroxy-4'-methoxyflavylium | The presence of multiple hydroxyl groups is accommodated in the condensation. | nih.gov |

| 4-dimethylaminosalicyaldehyde | Acetophenone | 7-dimethylaminoflavylium salt | The strong electron-donating dimethylamino group facilitates the synthesis. | researchgate.net |

| Substituted 2'-hydroxychalcones | (Oxidation) | 5-substituted flavonols | The Algar-Flynn-Oyamada method, an alternative route, can lead to low yields. | mdpi.com |

| Flavone/Flavonol precursors | (Reduction) | Anthocyanins (Flavylium salts) | Yields range from 10-95% depending on precursor substituents and conditions. | acs.org |

Regioselective Derivatization Strategies

Regioselective derivatization allows for the precise modification of the this compound core at specific positions, enabling the fine-tuning of its chemical and photophysical properties. The reactivity of the flavylium cation is not uniform across its structure, presenting opportunities for targeted chemical transformations. Key positions for derivatization include C4, C7, and the B-ring.

Derivatization at the C4 Position: The C4 position of the flavylium ring is highly electrophilic and susceptible to nucleophilic attack. acs.org This reactivity can be exploited for regioselective functionalization. For example, the reaction of this compound with piperidine (B6355638) results in the formation of 4-piperidinoflavene, demonstrating a selective attack at the C4 carbon. uni.edu This strategy can be extended to other nucleophiles. However, this inherent reactivity at C4 also leads to the hydration of the flavylium cation in aqueous solutions to form a colorless hemiketal, which can be an undesirable pathway. unl.ptresearchgate.net To prevent this, a common strategy is to introduce a substituent at the C4 position, such as a methyl group or a bulky hydroxyphenyl group. researchgate.netsciforum.netmdpi.com The introduction of a 4-methyl group effectively blocks nucleophilic attack by water, thereby stabilizing the flavylium cation. mdpi.com The synthesis of these 4-substituted flavylium salts is often accomplished through acidic condensation using a 4-substituted chalcone (B49325) precursor. researchgate.netsciforum.net

Derivatization at the C7 Position: The C7 position on the A-ring is another common site for derivatization, particularly for modulating the electronic properties and fluorescence of the molecule. The introduction of electron-donating groups at this position, such as an amino group, significantly impacts the molecule's color and stability. researchgate.net A versatile synthetic procedure has been developed for the derivatization of the C7 position, allowing for the replacement of a dimethylamino group with various other cyclic or linear amino moieties. unito.it This typically involves a multi-step synthesis starting from a precursor like 4-fluorosalicylaldehyde, where the fluorine is first replaced by the desired amine via nucleophilic aromatic substitution, followed by condensation to form the flavylium core. This modular approach allows for the creation of a library of C7-functionalized flavylium dyes. unito.it

Table 2: Summary of Regioselective Derivatization Strategies for Flavylium Salts

| Target Position | Strategy/Reaction | Reagents/Conditions | Product Type | Purpose/Outcome | Reference(s) |

| C4 | Nucleophilic addition | Piperidine | 4-Piperidinoflavene | Introduction of an amino substituent at C4. | uni.edu |

| C4 | Blocking group introduction | Acidic condensation with a 4-substituted chalcone | 4-Methyl or 4-aryl flavylium salt | Prevents hydration and stabilizes the flavylium cation. | researchgate.netsciforum.netmdpi.com |

| C7 | Nucleophilic Aromatic Substitution followed by Condensation | 1. Cyclic/linear amines on a fluorinated precursor 2. Acidic condensation | 7-Amino substituted flavylium salts | Introduction of various electron-donating groups to tune optical properties. | unito.it |

| C4' | Condensation with substituted precursor | Substituted acetophenone | 4'-Substituted flavylium salt | Modification of the B-ring to alter electronic and photophysical properties. | acs.org |

Dynamic Chemical Equilibria and Mechanistic Studies of Flavylium Perchlorate Systems

Complex Equilibria Network of Flavylium (B80283) Perchlorate (B79767) in Solution

In aqueous solutions, flavylium perchlorate is at the center of a complex and dynamic network of chemical reactions. The central species, the flavylium cation (AH+), which is typically colored, undergoes a series of pH-dependent transformations, leading to the formation of various other species with distinct structural and spectroscopic properties. researchgate.net This intricate system of reversible reactions involves hydration, proton transfer, and isomerization processes. nih.govnih.gov

Interconversion between Flavylium Cation (AH+) and Pseudobase Forms (Hemiketal, Chalcones)

The flavylium cation (AH+) exists in equilibrium with several uncharged, colorless, or pale yellow species collectively known as pseudobases. nih.govnih.gov The primary reaction is the hydration of the flavylium cation, where a water molecule attacks the electrophilic C2 position of the pyrylium (B1242799) ring. nih.gov This slow reaction leads to the formation of a colorless hemiketal (B), also referred to as a pseudobase. nih.govnih.gov

Once formed, the hemiketal (B) can undergo a rapid ring-opening tautomerization to yield the cis-chalcone (B1234215) (Cc). nih.govnih.gov This is followed by a much slower isomerization process that converts the cis-chalcone into the thermodynamically more stable trans-chalcone (Ct). nih.govnih.govnih.gov The complete sequence can be summarized as follows:

AH⁺ (Flavylium Cation) + 2H₂O ⇌ B (Hemiketal) + H₃O⁺ B (Hemiketal) ⇌ Cc (cis-Chalcone) Cc (cis-Chalcone) ⇌ Ct (trans-Chalcone)

This network of reactions means that upon dissolving this compound in a solution with a moderately acidic to neutral pH, the initial color of the flavylium cation will gradually fade as the equilibrium shifts towards the formation of the colorless hemiketal and chalcone (B49325) species. arkat-usa.org

Formation of Quinoidal Bases and Anionic Species

In parallel with the hydration reaction, if the flavylium cation possesses hydroxyl substituents, a rapid acid-base reaction can occur. nih.govacs.org A proton is lost from one of the hydroxyl groups, leading to the formation of a neutral, colored quinoidal base (A). nih.govacs.org This proton transfer is significantly faster than the hydration process. nih.govnih.gov Consequently, immediately after increasing the pH of a highly acidic this compound solution, the formation of the quinoidal base is observed before the slower fading due to hydration takes place. nih.gov

The equilibrium between the flavylium cation and the quinoidal base is highly pH-dependent:

AH⁺ (Flavylium Cation) ⇌ A (Quinoidal Base) + H⁺

As the pH continues to increase into the alkaline range, further deprotonation events can occur, leading to the formation of anionic species. nih.govmdpi.com These can include anionic quinoidal bases and ionized forms of the chalcones, which may also contribute to the color of the solution at higher pH values. nih.govmdpi.com

Proton-Dependent (pH) Equilibria and Thermodynamic Analysis

The relative concentrations of the different species in the flavylium network are critically dependent on the pH of the solution. nih.gov The study of these equilibria involves the determination of various thermodynamic constants that quantify the stability and interconversion of each form.

Determination of Apparent pKa Values and Deprotonation Constants

The equilibria within the flavylium system can be characterized by several constants. The acid dissociation constant, Ka, quantifies the deprotonation of the flavylium cation (AH+) to the quinoidal base (A). The pKa is determined by monitoring changes in a specific property, such as UV-Vis absorbance, as a function of pH, which typically yields a sigmoidal curve where the inflection point corresponds to the pKa value. nih.gov For flavylium compounds, this value typically falls in the moderately acidic range. acs.org

Influence of Substituent Patterns on Equilibrium Constants (Kh, Kt, Ki)

The nature and position of substituent groups on the 2-phenylbenzopyrylium (flavylium) core have a dramatic effect on the thermodynamic and kinetic behavior of the system. acs.org These substituents modify the electronic properties of the molecule, thereby influencing the stability of each species in the equilibrium network. acs.org This, in turn, alters the equilibrium constants for hydration (Kh), tautomerization (Kt), and isomerization (Ki). arkat-usa.org

Electron-donating groups (EDGs) tend to stabilize the electron-deficient flavylium cation, making it less susceptible to nucleophilic attack by water. arkat-usa.org This results in a smaller hydration constant (Kh) and a higher pKh, meaning the colored flavylium form is stable over a wider pH range. Conversely, electron-withdrawing groups (EWGs) destabilize the flavylium cation, facilitating hydration and leading to a larger Kh value. researchgate.net The influence of substituents on these equilibrium constants has been rationalized using molecular properties calculated by density functional theory (DFT) and correlations with Hammett substituent constants. arkat-usa.org

Table 1: Effect of Substituents on Selected Flavylium Equilibrium Constants

| Flavylium Derivative | Substituent(s) | pK'a | pKh | pKt | pKi |

| 4',7-Dihydroxyflavylium | 4'-OH, 7-OH | 4.4 | 2.8 | 0.8 | -0.1 |

| 7-Hydroxyflavylium | 7-OH | 4.3 | 2.5 | 0.7 | 0.1 |

| 4'-Hydroxyflavylium | 4'-OH | 3.8 | 2.1 | 0.6 | -0.2 |

| Unsubstituted Flavylium | None | 1.5 | 1.3 | 0.4 | -0.3 |

| 3-Methoxy-4'-nitroflavylium | 3-OCH₃, 4'-NO₂ | 0.9 | 0.5 | 0.2 | -0.5 |

Note: The values presented are illustrative and compiled from various sources in the literature to show general trends. Exact values can vary with experimental conditions.

Solvent Effects on Equilibrium Dynamics and Speciation

The solvent environment plays a crucial role in modulating the equilibria of the flavylium system. researchgate.net Changes in solvent polarity, proticity, and viscosity can significantly alter the rates of the reactions and shift the positions of the equilibria. nih.gov

In general, polar protic solvents like water and ethanol (B145695) can stabilize charged species such as the flavylium cation through hydrogen bonding and solvation. However, water is also a reactant in the hydration reaction. In less polar or aprotic solvents, the hydration reaction is suppressed, which can enhance the stability of the flavylium cation. The choice of solvent can therefore be used to control the speciation and, consequently, the color and photochromic properties of this compound systems. nih.govresearchgate.net For instance, the equilibrium between the flavylium and quinonoidal forms is affected by the solvent, which influences the relative stability of these two species. researchgate.net

Reaction Kinetics and Pathway Elucidation

The vibrant colors and complex chemical behaviors of this compound and related compounds are governed by a network of dynamic chemical equilibria. Understanding the kinetics of these reactions is crucial for elucidating the pathways of transformation and predicting the stability and color expression of these systems under various conditions. Mechanistic studies have employed a range of techniques to dissect the individual steps of hydration, tautomerization, and nucleophilic addition that define the reactivity of the flavylium core.

Kinetics of Hydration and Dehydration Processes

The primary reaction of the flavylium cation (AH+) in aqueous solution is hydration, a nucleophilic attack by water, typically at the C2 position, to form a colorless hemiketal (B). This is a reversible process, and the balance between the flavylium cation and the hemiketal is fundamental to the system's chemistry.

The kinetics of this process are often studied using pH jump experiments, where a rapid change in pH shifts the equilibrium and the relaxation to the new equilibrium state is monitored spectrophotometrically. The apparent first-order rate constant (kψ) for the decay of the flavylium cation reflects the relaxation of the pH-dependent, acid-catalyzed hydration equilibrium.

The rate of this reaction is pH-dependent. In acidic to moderately acidic solutions, the evolution of the system towards equilibrium begins with the hydration of the flavylium cation. unl.pt For 7,4'-dihydroxythis compound, the flavylium ion is the stable species below pH 2. researchgate.net As the pH increases, the hydration reaction is favored, leading to the formation of the hemiketal, which can then undergo further reactions. researchgate.net

A theoretical treatment based on relaxation kinetics leads to an equation expressing the apparent first-order hydration rate constant (k_obs) as the sum of the forward (hydration, k_h) and reverse (dehydration, k_{-h}) reaction rates.

k_obs = k_h + k_{-h} [H⁺]

This relationship allows for the determination of the individual rate constants and the hydration equilibrium constant (K_h = k_h / k_{-h}) from kinetic data obtained at different pH values.

| Compound | k_h (s⁻¹) | k{-h} (M⁻¹s⁻¹) | pK_h | Conditions |

| 4'-Methoxyflavylium | 2.1 | 1.3 x 10³ | 2.8 | 25 °C, I = 0.2 M |

| 7,4'-Dihydroxyflavylium | 0.18 | 3.6 x 10³ | 4.3 | 25 °C, I = 0.1 M |

This table is interactive. Data is representative of typical flavylium systems and may vary based on specific substitution patterns and experimental conditions.

Tautomerization and Isomerization Kinetics

Following the rapid hydration of the flavylium cation to form the hemiketal (B), a slower ring-opening tautomerization occurs to yield the cis-chalcone (Cc). This is followed by an even slower isomerization to the thermodynamically more stable trans-chalcone (Ct). unl.pt

B ⇌ Cc ⇌ Ct

Kinetic studies, including reverse pH jumps and flash photolysis, have been instrumental in isolating and quantifying the rate constants for these steps. By starting from an equilibrated solution at a moderately acidic pH (where chalcones are predominant) and jumping to a highly acidic pH, the formation of the flavylium cation is observed. In this scenario, the tautomerization can become the rate-determining step, allowing for the determination of its kinetic parameters. researchgate.net This change of regime, where the rate control shifts from hydration to tautomerization at sufficiently acidic pH values, is a key finding in understanding the reaction network. unl.ptresearchgate.net

| Reaction Step | Process | Typical Rate Constant (s⁻¹) | General Timescale |

| AH⁺ ⇌ B | Hydration/Dehydration | > 10⁻² | Milliseconds to Seconds |

| B ⇌ Cc | Tautomerization | 10⁻² - 10⁻⁴ | Seconds to Minutes |

| Cc ⇌ Ct | Isomerization | < 10⁻⁴ | Minutes to Hours |

This table is interactive and provides a generalized view of the relative kinetics for flavylium compounds.

Nucleophilic Attack Mechanisms on Flavylium Core

The flavylium cation is an electrophilic species, susceptible to attack by nucleophiles. The pyrylium ring possesses two primary electrophilic centers: the C2 and C4 positions. mdpi.comresearchgate.net The site of attack is dictated by a combination of factors including the nature of the nucleophile, the substitution pattern on the flavylium ring, and the reaction conditions.

Attack at C2: Nucleophilic attack by a water molecule at the C2 position results in the formation of the hemiketal (B), as discussed in the hydration process. This is a common and fundamental reaction pathway. mdpi.com

Attack at C4: The C4 position is also highly electrophilic. Stronger π-nucleophiles can attack at this position, leading to the formation of 4-substituted flavene derivatives. researchgate.net Studies have shown that for certain nucleophiles, the reaction at the C4 position can be kinetically faster than at the C2 position, suggesting that substitution often occurs preferentially at C4. researchgate.net For example, the reaction of flavylium ions with nitrite (B80452) ions leads to a nucleophilic substitution at the C-4 position, inducing a transformation of the red flavylium cation into a yellow chalcone-like structure. researchgate.net

The mechanism often involves the formation of a transient flavylium cation which is then captured in situ by a nucleophile to yield hybrid flavonoid structures. researchgate.net The vulnerability of the C-ring to nucleophilic attack at both C2 and C4 is a defining characteristic of flavylium chemistry. mdpi.com

Electrophilicity Parameter Correlation in Reactivity Prediction

To quantify and predict the reactivity of flavylium cations with a wide range of nucleophiles, the linear free-energy relationship developed by Herbert Mayr is employed. uni-muenchen.deprinceton.edu This model correlates reaction rates based on the electrophilicity (E) of the electrophile and the nucleophilicity (N) and sensitivity (s) of the nucleophile. uni-muenchen.deuni-muenchen.de

log k (20 °C) = s(E + N)

This equation allows for the prediction of rate constants for the combination of an electrophile and a nucleophile. uni-muenchen.de The electrophilicity parameter E provides a quantitative measure of the electron-accepting ability of the flavylium ion. By determining the E parameter for a given flavylium cation, it becomes possible to predict its reaction rates with a vast library of characterized nucleophiles. researchgate.netuni-muenchen.de

Kinetic investigations on the reactions of flavylium ions with various π-nucleophiles in dichloromethane (B109758) have been used to determine their electrophilicity parameters. These experimentally derived E values are crucial for predicting potential reaction partners and understanding the reactivity landscape of these cations. researchgate.net

| Flavylium Cation | E Parameter | Solvent |

| Flavylium (unsubstituted) | -3.46 | Dichloromethane |

| 4'-Methoxyflavylium | -4.96 | Dichloromethane |

This table is interactive. Source: researchgate.net. A more negative E value indicates lower electrophilicity.

Time-Resolved Spectroscopic Monitoring of Intermediates

The network of reactions involving this compound involves several transient species, such as the hemiketal and chalcone isomers, which exist for short durations before converting to more stable forms. Direct observation and characterization of these intermediates are essential for a complete mechanistic understanding. Time-resolved spectroscopy is a powerful tool for this purpose. nih.govbris.ac.uk

Techniques like stopped-flow spectroscopy and flash photolysis allow for the monitoring of reactions on timescales from milliseconds to seconds. unl.ptresearchgate.net

Stopped-Flow Spectroscopy: This technique is ideal for studying the kinetics of hydration and tautomerization. By rapidly mixing a solution of this compound with a buffer of a different pH, the subsequent spectral changes can be monitored in real-time as the system relaxes to a new equilibrium, revealing the kinetics of intermediate formation and decay. unl.pt

Flash Photolysis: In cases where the trans-chalcone is photoactive, flash photolysis can be used. A pulse of light can induce the isomerization of the trans-chalcone to the cis-chalcone, and the subsequent thermal reactions returning the system to equilibrium can be monitored, providing kinetic data on the tautomerization and dehydration steps. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Flavylium Perchlorate

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy offers profound insights into the conjugated π-system of the flavylium (B80283) cation, which is responsible for its characteristic color and fluorescence properties.

The UV-Visible absorption spectrum of flavylium salts is defined by two primary absorption bands that arise from π→π* electronic transitions within the benzopyrylium core. A typical spectrum for a flavylium cation displays a high-energy band in the UV region, generally between 260–280 nm, and a lower-energy band in the visible region, which is responsible for the compound's color. nih.gov The position of the visible absorption maximum (λmax) is commonly found in the range of 490–550 nm. nih.gov For instance, the flavylium cation of cyanidin shows a λmax-vis at 516 nm in strongly acidic solutions. researchgate.net

The electronic structure of the flavylium cation is highly sensitive to its chemical environment, particularly the pH of the solution. In strongly acidic media, the flavylium cation (AH+) is the predominant species. mdpi.commdpi.com As the pH increases, the molecule can undergo a series of transformations, leading to the formation of other species like the quinoidal base, hemiketal, and chalcone (B49325) forms, each with distinct spectroscopic signatures. researchgate.netnih.gov For example, the transformation to a colorless hemiacetal form at a pH of around 5.5 is accompanied by the disappearance of the visible band and the appearance of a band around 280–290 nm. researchgate.net

Furthermore, the substitution pattern on the flavylium core significantly modulates the absorption wavelengths. The introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), can alter the energy of the electronic transitions. An increase in hydroxyl substitution typically leads to a bathochromic shift (a shift to longer wavelengths, or a "red shift"), while methylation often results in a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift"). nih.gov

Table 1: Typical UV-Visible Absorption Maxima for Flavylium Cation Species

| Spectral Region | Wavelength Range (nm) | Corresponding Transition |

| UV Region | 260 - 280 | π→π |

| Visible Region | 490 - 550 | π→π |

Flavylium cations are fluorescent molecules, and their emissive properties are highly dependent on the substituents attached to the 2-phenyl-1-benzopyrylium core. mdpi.com The fluorescence quantum yields and lifetimes are systematically influenced by the nature and position of these substituents. mdpi.comresearchgate.net For example, the presence of amino groups can decrease the fluorescence quantum yield in polar solvents, a phenomenon attributed to the deactivation of the emissive excited state through internal charge transfer processes. mdpi.com Conversely, the interaction of flavylium cations with macromolecules like DNA or RNA can lead to a significant increase in fluorescence intensity and excited-state lifetime. mdpi.com

The phenomenon of fluorochromism, the change in fluorescence color and intensity in response to the environment, is a key feature of derivatized flavylium compounds. This can be triggered by changes in pH, which alters the chemical structure of the flavylium species. bohrium.com The intrinsic fluorescence of the flavylium cation can be strongly enhanced upon binding to polynucleotides, making these compounds effective as "off-on" fluorescent probes for nucleic acid detection. mdpi.com The magnitude of this fluorescence enhancement is sensitive to the secondary structure and sequence of the DNA or RNA. mdpi.com

Research on synthetic flavylium analogues has identified specific substitution patterns that significantly impact fluorescence. For instance, a 4'-hydroxy group can reduce the fluorescence quantum yield and lifetime by nearly an order of magnitude compared to analogues without this group. mdpi.com The introduction of a heavy atom, such as bromine at the 4'-position, can also reduce the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. mdpi.comresearchgate.net

Table 2: Influence of Substituents on the Fluorescence Properties of Flavylium Cations

| Substituent/Condition | Effect on Fluorescence | Reference |

| Amino Groups | Decreased quantum yield in polar solvents | mdpi.com |

| Interaction with DNA/RNA | Increased fluorescence intensity and lifetime | mdpi.com |

| 4'-Hydroxy Group | Reduced quantum yield and lifetime | mdpi.com |

| 4'-Bromo or 4'-Iodo | Reduced quantum yield (heavy-atom effect) | mdpi.comresearchgate.net |

Vibrational and Nuclear Magnetic Resonance Spectroscopy

These spectroscopic methods probe the structural framework of the molecule at the atomic level, identifying functional groups and confirming the connectivity of the carbon and hydrogen skeleton.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of flavylium perchlorate (B79767) will exhibit characteristic absorption bands for the flavylium cation and the perchlorate anion.

The flavylium cation structure contains several key functional groups:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations of the aromatic system are observed in the 1600-1400 cm⁻¹ range.

C-O Stretching: The stretching vibration of the C-O-C ether linkage within the pyrylium (B1242799) ring will also produce a characteristic band.

The perchlorate anion (ClO₄⁻) is a tetrahedral ion and has distinct vibrational modes. Its most intense infrared absorption band is due to an asymmetric stretching vibration, which is typically observed as a strong, broad peak around 1100 cm⁻¹ (often seen between 1050-1150 cm⁻¹). researchgate.net A weaker band, corresponding to a bending mode, appears near 620 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Flavylium Perchlorate

| Functional Group / Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 |

| Perchlorate (ClO₄⁻) | Asymmetric Stretching | ~1100 |

| Perchlorate (ClO₄⁻) | Bending | ~620 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the flavylium cation will show signals corresponding to the different protons in the molecule.

Aromatic Protons: The protons attached to the aromatic rings are deshielded and will resonate in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm. oregonstate.edu The specific chemical shifts and coupling patterns (splitting) of these signals provide information about the substitution pattern on the rings. The proton at the C4 position is often highly deshielded. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the flavylium structure.

Chemical Shift Range: The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which usually allows for the resolution of individual carbon signals. libretexts.orgpressbooks.pub

Aromatic and sp² Carbons: Carbons in the aromatic rings and other sp²-hybridized carbons (C=C and C=O⁺) resonate in the downfield region, generally from 100-170 ppm. libretexts.orgcompoundchem.com The electron-deficient carbons, such as C2 and C4 of the pyrylium ring, are expected to appear at the lower end of this field. acs.org

Table 4: Typical NMR Chemical Shift Ranges for the Flavylium Cation

| Nucleus | Chemical Environment | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (on rings A, B, C) | 7.0 - 9.5 |

| ¹³C | sp³ Carbons (e.g., -OCH₃ substituent) | 50 - 80 |

| ¹³C | sp² Aromatic/Olefinic Carbons | 100 - 170 |

Advanced Structural Characterization Techniques

Beyond the fundamental spectroscopic methods, advanced hyphenated techniques provide even greater detail and sensitivity for the characterization of flavylium compounds.

Mass spectrometry (MS), particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC-MS), is a cornerstone for molecular weight determination and structural analysis. nih.gov Electrospray ionization (ESI) is a common method used in the positive ion mode (ESI+) for analyzing flavylium cations, providing the molecular ion peak and fragmentation patterns that help in identifying the core structure and substituents. nih.govmdpi.com

A more recent and powerful technique is ion mobility spectrometry (IMS), often used in conjunction with mass spectrometry (e.g., TIMS-QTOF-MS/MS). nih.govdntb.gov.ua IMS separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution (collision cross-section). nih.gov This technique offers an additional dimension of separation, making it possible to distinguish between structurally similar compounds, including isomers, that may not be resolvable by chromatography or mass spectrometry alone. nih.govnih.gov

X-Ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be constructed.

The perchlorate anion (ClO₄⁻) is known to be a weakly coordinating anion. wikipedia.org Its tetrahedral geometry and delocalized negative charge result in relatively weak electrostatic interactions with the cation. In the solid state of organic perchlorates, the packing is often governed by a combination of electrostatic forces between the cation and anion, as well as van der Waals forces and, where applicable, hydrogen bonding involving the cation. The crystal structure of copper(II) perchlorate complexes, for example, demonstrates the ability of the perchlorate ion to participate in crystal packing without strongly coordinating to the cationic center. at.ua

A hypothetical crystal structure of this compound would likely exhibit layers or columns of stacked flavylium cations, with the perchlorate anions situated in the interstitial spaces, balancing the positive charge. The precise packing arrangement would be influenced by the substitution pattern on the flavylium core, which could introduce steric hindrance or specific intermolecular interactions.

Table 1: Representative Crystallographic Data for a Related Flavylium Salt

| Parameter | 4'-aminoflavylium hexafluorophosphate researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 14.567(3) |

| c (Å) | 11.234(2) |

| β (°) | 109.87(3) |

| Volume (ų) | 1558.9(5) |

| Z | 4 |

| Note: This data is for a related flavylium salt and is presented to illustrate typical crystallographic parameters. |

Cryogenic Electron Microscopy (Cryo-EM) and Small-Angle X-ray Scattering (SAXS) for Aggregate Morphology

In solution, flavylium salts are known to form aggregates, and understanding the morphology of these assemblies is crucial for many applications. Cryogenic electron microscopy (Cryo-EM) and small-angle X-ray scattering (SAXS) are powerful techniques for characterizing the structure of such aggregates at the nanoscale.

Cryogenic Electron Microscopy (Cryo-EM) allows for the direct visualization of macromolecular assemblies and aggregates in a near-native, hydrated state. By flash-freezing a thin film of the sample solution, the molecules are trapped in vitreous ice, preserving their solution-state structure. Subsequent imaging with an electron microscope can reveal the size, shape, and morphology of the aggregates. For this compound, Cryo-EM could be employed to visualize the formation of micelles, vesicles, or other self-assembled nanostructures in different solvents or at various concentrations. The recently developed MicroED (Microcrystal Electron Diffraction) technique, a form of cryo-EM, has shown promise in determining the high-resolution structures of small organic molecules from nanocrystals, which could be applicable to this compound if suitable nanocrystals can be formed. acs.orgchemistryworld.comnih.govspringernature.com

While specific Cryo-EM or SAXS studies on this compound are not documented in the available literature, the principles of these techniques suggest they would be highly valuable for elucidating its aggregation behavior.

Table 2: Potential Applications of Cryo-EM and SAXS for this compound Aggregate Analysis

| Technique | Information Obtainable | Potential Insights for this compound |

| Cryo-EM | Direct visualization of aggregate morphology, size, and shape distribution. | Identification of specific aggregate structures (e.g., micelles, nanotubes, vesicles). |

| SAXS | Average particle size and shape, inter-particle interactions, and hierarchical structures. | Determination of the dimensions and packing of self-assembled structures in solution. |

Polarographic and Spectrometric Investigations

The electrochemical and spectroscopic properties of this compound are primarily dictated by the flavylium cation. Polarography and various spectrometric techniques are essential for characterizing these properties.

Polarography , a type of voltammetry, is an electrochemical technique used to study redox reactions. For flavylium compounds, cyclic voltammetry, a modern variant of polarography, is often employed to determine their oxidation and reduction potentials. The electrochemical behavior of anthocyanidins (hydroxylated flavylium cations) has been studied, revealing that the number and position of hydroxyl groups on the flavylium core significantly influence their redox potentials. core.ac.uksrce.hrresearchgate.netnih.gov These studies typically show one or more oxidation peaks corresponding to the oxidation of the phenolic hydroxyl groups. The flavylium cation itself can also be reduced at the electrode surface. For this compound, polarographic studies would provide information on its electrochemical stability and its ability to participate in electron transfer reactions.

Spectrometric investigations , particularly UV-Visible absorption spectroscopy, are fundamental for characterizing flavylium salts. The flavylium cation exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its color. The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the flavylium ring system and the solvent environment. acs.orgnih.govmdpi.com Spectrometric studies can be used to monitor changes in the concentration of the flavylium cation and to study its interactions with other molecules. Other spectrometric techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for confirming the chemical structure of the flavylium cation. nih.govmdpi.commdpi.comnih.govmdpi.com

Table 3: Representative Electrochemical and Spectroscopic Data for Flavylium Cations

| Property | Technique | Typical Values/Observations for Flavylium Cations |

| Oxidation Potential | Cyclic Voltammetry | Dependent on hydroxylation pattern; typically multiple oxidation peaks are observed. core.ac.ukresearchgate.net |

| UV-Visible Absorption | UV-Vis Spectroscopy | Strong absorption in the visible range (λmax ~400-550 nm), sensitive to substituents and solvent. acs.orgmdpi.com |

| 1H NMR | NMR Spectroscopy | Characteristic chemical shifts for the aromatic protons of the flavylium core. nih.govmdpi.com |

| Mass-to-charge ratio | Mass Spectrometry | A peak corresponding to the molecular weight of the flavylium cation. nih.gov |

| Note: The specific values for this compound would depend on the exact substitution pattern of the flavylium cation. |

Computational and Theoretical Chemistry of Flavylium Perchlorate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of flavylium (B80283) perchlorate (B79767) at the molecular level. These methods allow for the detailed characterization of both its ground and excited states.

Density Functional Theory (DFT) has proven to be a robust method for investigating the ground-state properties of flavylium salts. arkat-usa.orgustc.edu.cn Geometry optimization and frequency calculations are typically performed to predict the most stable molecular structures. nih.gov For flavylium cations, DFT calculations have been employed to rationalize the effects of different substituents on the molecule's stability and reactivity. arkat-usa.org

Studies using functionals such as B3LYP and mPW1PW91 have provided detailed information on key geometric parameters. For instance, calculations have shown that bond lengths and internal angles of the flavylium cation are consistently predicted across different DFT levels of theory, both in the gas phase and in continuum solvent models. scielo.br The planarity of the flavylium cation, a crucial factor for its electronic properties, is well-reproduced by DFT calculations, which show that all rings of the core structure are essentially planar. nih.gov

Table 1: Selected DFT-Calculated Geometric Parameters for Flavylium Cations

| Level of Theory | r(O-C2) (Å) | r(C2-C1') (Å) | a(C9-O-C2) (°) |

|---|---|---|---|

| AM1 (gas phase) | > mPW1PW91 | > mPW1PW91 | < DFT levels |

| B3LYP | > mPW1PW91 | > mPW1PW91 | > AM1 level |

| mPW1PW91 | - | - | > AM1 level |

Data compiled from studies indicating relative bond lengths and angles. Absolute values vary with the specific flavylium salt studied. scielo.br

These calculations reveal that the choice of functional can have a slight but noticeable impact on the predicted bond lengths, with B3LYP tending to predict slightly longer bonds compared to mPW1PW91 for the flavylium ion. scielo.br

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of flavylium perchlorate and simulating its electronic absorption spectra. nih.govresearchgate.net This method provides vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy, as well as oscillator strengths, which are related to the intensity of the absorption bands. nih.gov

TD-DFT calculations, often combined with a Polarizable Continuum Model (PCM) to account for solvent effects, have been successfully used to assign the longest-wavelength absorption maxima of flavylium cations to the HOMO → LUMO transition. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. scielo.brresearchgate.net For instance, studies have compared the performance of different functionals, such as B3LYP and mPW1PW91, in predicting the electronic transitions of substituted flavylium salts. researchgate.net

Table 2: Representative TD-DFT Calculated Excited State Properties for a Flavylium Dye

| Dye Form | Excitation Energy (eV) | Oscillator Strength (f) | Wavelength (nm) |

|---|---|---|---|

| Flavylium Cation | 2.59 | 0.95 | 478 |

| Quinoidal Base | 2.11 | 1.13 | 587 |

Calculations performed at the B3LYP/6-31+G(d,p) level of theory in methanol (B129727) (IEFPCM model). Data extracted from a study on bio-inspired flavylium salts. nih.gov

The results from TD-DFT are instrumental in understanding the photophysical properties of flavylium compounds and how they are influenced by structural modifications and the surrounding environment. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of flavylium ions and their interactions with the surrounding environment, such as solvent molecules or other solutes. acs.orgcnr.it While quantum chemical calculations provide insights into static properties, MD simulations allow for the exploration of the conformational landscape and intermolecular interactions over time.

MD simulations have been used to investigate the binding of flavylium-based compounds, like anthocyanins, with other molecules. For example, detailed studies combining NMR and molecular dynamics have elucidated the preferential binding of the different forms of cyanidin-3-O-glucoside within the cavity of β-cyclodextrin. acs.org Similarly, the interaction of anthocyanins with polysaccharides like pectin (B1162225) has been explored, suggesting that multiple dye molecules can align along the polymer backbone, stabilized by a combination of ion pairs, hydrogen bonds, and π-π stacking interactions. nih.gov In the context of this compound, classical MD simulations have been employed to support experimental studies on how perchlorate ions perturb the hydrogen bond network of water, which is crucial for understanding the solvation and reactivity of the flavylium cation in aqueous solutions. cnr.it

Theoretical Descriptors and Predictive Models

Beyond direct simulation, theoretical descriptors and predictive models are used to rationalize and forecast the chemical behavior of this compound. These models provide a conceptual framework for understanding complex properties like aromaticity and reactivity.

The concept of aromaticity is central to the stability of the flavylium cation. The Topological Resonance Energy (TRE) model has been applied to the flavylium chromophoric system to quantify the aromatic stability of both the cationic (AH+) and the corresponding anhydrobase (A) forms. scispace.com The TRE model provides a quantitative measure of aromatic character, with higher TRE values indicating greater aromatic stability. scispace.com

Calculations have consistently shown that the cationic flavylium form is significantly more aromatic than its anhydrobase counterpart. scispace.com This higher aromaticity of the AH+ form helps to explain its relative stability and its prevalence in acidic conditions. scispace.com The TRE model also successfully predicts the increased stability observed when a methyl group is substituted at the C-4 position of the flavylium system. scispace.com

Table 3: Topological Resonance Energy (TRE) and TRE per π-electron (TRE(PE)) for Flavylium Chromophores

| Compound Form | Substituents | TRE | TRE(PE) |

|---|---|---|---|

| Cationic (AH+) | 7,4'-di-OH | 0.4928 | 0.0246 |

| Cationic (AH+) | 4-CH₃, 7,4'-di-OH | 0.5153 | 0.0286 |

| Anhydrobase (A) | 7,4'-di-OH | 0.3375 | 0.0168 |

| Anhydrobase (A) | 4-CH₃, 7,4'-di-OH | 0.3525 | 0.0195 |

Data adapted from Amic, D. et al. (1990). scispace.com

The reactivity of substituted flavylium salts can be quantitatively predicted using Linear Free Energy Relationships (LFERs), most notably through correlation with Hammett substituent constants (σ). arkat-usa.org The Hammett equation provides a framework to understand how the electron-donating or electron-withdrawing nature of a substituent influences the rate or equilibrium constant of a reaction. github.io

For flavylium salts, a key reaction is the hydration of the cation (AH+) to form a colorless hemiketal, a process characterized by the equilibrium constant pKh. arkat-usa.org It has been demonstrated that Hammett resonance (σR) and meta-like (σm) parameters serve as excellent descriptors for the effects of substituents on this hydration equilibrium. arkat-usa.org The electronic effects of multiple substituents on the flavylium core have been found to be additive, allowing for the development of predictive models for the apparent pKa based on the sum of the substituent constants. arkat-usa.org However, it has also been noted that for some properties, such as the apparent acid-base equilibrium constant (pKap), a non-linear relationship with Hammett constants may exist, indicating a complex interplay of substituent effects on the stabilization of the various species in the flavylium reaction network. arkat-usa.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyanidin-3-O-glucoside |

| Pectin |

Electrophilicity Parameters for Chemical Reaction Partner Identification

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reactivity of flavylium cations through the calculation of various conceptual DFT reactivity descriptors. These parameters are crucial for understanding and predicting the chemical behavior of this compound in reactions, especially in identifying potential nucleophilic reaction partners. Key descriptors include electronegativity (χ), chemical potential (µ), absolute chemical hardness (η), and the global electrophilicity index (ω).

The electrophilicity index (ω) is particularly valuable as it quantifies the ability of a molecule to accept electrons. A higher value of ω indicates a greater electrophilic character. For flavylium cations, these calculations typically reveal a strong electrophilic nature, which is fundamental to their chemical transformations, such as the reaction with nucleophiles at the C4 position.

Studies on various substituted flavylium salts using DFT at the B3LYP/6-31+G(d,p) level of theory have been conducted to determine these reactivity descriptors. The energetic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to calculate the electrophilicity and other related parameters. For instance, the electrophilicity index can be calculated using the formula: ω = µ²/2η, where µ = (EHOMO + ELUMO)/2 and η = (ELUMO - EHOMO)/2.

The calculated values for various flavylium species consistently show that the flavylium cation form (AH+) possesses a significant electrophilicity. This inherent reactivity explains its susceptibility to nucleophilic attack, a key step in the network of chemical reactions it undergoes, such as hydration. The planarity of the flavylium cation, confirmed by geometry optimization calculations, facilitates the π-conjugation that influences its electronic properties and reactivity.

Below is a table summarizing representative conceptual DFT-based reactivity descriptors for flavylium cations, illustrating their electrophilic character.

| Descriptor | Symbol | Typical Calculated Value Range (a.u.) | Significance |

| HOMO Energy | EHOMO | -8.0 to -7.0 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -5.5 to -4.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | ~2.5 eV | Related to chemical stability and reactivity |

| Chemical Hardness | η | ~1.25 eV | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.5 to 3.5 eV | Propensity to accept electrons |

Note: The values presented are representative and can vary based on the specific substitution pattern of the flavylium cation and the computational methods employed.

Computational Insights into Hydration and Tautomerization Equilibria

The vibrant color of flavylium salts is dictated by a complex network of chemical equilibria that are highly dependent on pH. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics and kinetics of these transformations, specifically the hydration of the flavylium cation (AH+) and the subsequent tautomerization to chalcones.

Upon an increase in pH, the electrophilic flavylium cation undergoes a nucleophilic attack by water, leading to the formation of a colorless hemiketal (or pseudobase), B. This hydration reaction is a critical step that leads to color loss. The hemiketal can then undergo a ring-opening tautomerization to form the cis-chalcone (B1234215) (Cc), which can further isomerize to the more stable trans-chalcone (Ct).

AH+ (Flavylium Cation) + 2H₂O ⇌ B (Hemiketal) + H₃O⁺ (Hydration)

B (Hemiketal) ⇌ Cc (cis-Chalcone) (Tautomerization)

Cc (cis-Chalcone) ⇌ Ct (trans-Chalcone) (Isomerization)

Theoretical calculations have provided valuable data on the energetics of these equilibria. By calculating the Gibbs free energy changes (ΔG) for each step, computational models can predict the relative stability of the different species at various pH values. These studies have confirmed that the flavylium cation is the most stable species only at very low pH (typically pH < 1). As the pH increases, the equilibrium shifts towards the formation of the hemiketal and subsequently the chalcone (B49325) isomers.

Computational methods are also used to investigate the transition states and activation energies for these reactions, offering insights into the kinetics of the hydration and tautomerization processes. For example, DFT calculations can model the potential energy surface for the proton transfer events involved in tautomerism, a phenomenon widely studied computationally in various chemical systems.

The following table presents illustrative computational data on the relative energies of the species involved in the hydration and tautomerization equilibria of a model flavylium cation.

| Species | Structure | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Stability at Neutral pH |

| Flavylium Cation (AH+) | Cationic, planar aromatic system | 0 (Reference) | Low |

| Hemiketal (B) | Tetrahedral carbon at C2 | -5 to -10 | Intermediate |

| cis-Chalcone (Cc) | Open-ring isomer | -8 to -15 | Intermediate |

| trans-Chalcone (Ct) | Open-ring isomer | -12 to -20 | High |

Note: These values are illustrative and highly dependent on the specific flavylium substitution and the solvent model used in the calculations. The negative ΔG values indicate that the formation of hemiketal and chalcones from the flavylium cation is thermodynamically favorable in aqueous solutions at or near neutral pH.

Photophysical and Photochemical Properties of Flavylium Perchlorate Systems

Photochromism and Molecular Switching Mechanisms

Photochromism in flavylium (B80283) systems refers to the reversible transformation between different chemical species, each with distinct absorption spectra, upon exposure to light. This phenomenon is central to their potential application in molecular switching and data storage.

Trans-Cis Photoisomerization of Chalcones

In aqueous solutions, particularly in the pH range of 2 to 8, the thermodynamically stable form of many flavylium cations is the corresponding trans-chalcone (Ct). acs.org For instance, the 4'-methoxyflavylium ion exists predominantly as its hydrated derivative, trans-4'-methoxychalcone. acs.org This trans-chalcone is susceptible to photoisomerization. Upon irradiation with near-UV light, the trans-chalcone undergoes a transformation to the cis-chalcone (B1234215) (Cc) form. acs.org This photoisomerization is a critical initial step in the photochromic process of flavylium perchlorate (B79767) systems. The quantum yield for this trans → cis photoisomerization can vary depending on the specific flavylium substitution and the solvent environment.

Photochemical Conversion to Flavylium Cation

Following the initial photoisomerization to the cis-chalcone, a rapid, thermally driven cyclization and dehydration reaction occurs, leading to the formation of the colored flavylium cation (AH+). acs.org In the case of 4'-methoxyflavylium, the conversion of the cis-chalcone to the flavylium cation is reported to be 100% efficient. acs.org This photochemical conversion results in a significant color change, as the colorless or pale-yellow chalcone (B49325) is transformed into the intensely colored flavylium cation. For example, irradiation of trans-4'-methoxychalcone in an acidic medium leads to the appearance of a strong absorption band in the visible region, corresponding to the formation of the 4'-methoxyflavylium cation. acs.org

Photo-Regulated Equilibria and Multi-State Molecular Systems

The photochemical and thermal reactions in flavylium perchlorate systems create a complex network of interconverting species, forming a multi-state molecular system. The state of this system can be controlled by external stimuli, primarily light and pH. The flavylium cation, photochemically generated from the trans-chalcone, is often thermally stable in acidic conditions. For 4'-methoxythis compound, the back conversion to the trans-chalcone in the dark is extremely slow at low pH, with a half-life of 815 days at pH 1.0. acs.org However, this thermal back-reaction can be accelerated by increasing the pH or temperature, allowing the system to be reset. acs.org This ability to switch between the colorless chalcone and the colored flavylium cation using light, and then revert to the initial state using a different stimulus like a pH jump or heat, makes these compounds attractive for the development of molecular switches and erasable optical memory systems. acs.org

Excited State Dynamics and Energy Transfer

The photochemical behavior of this compound is underpinned by its excited-state dynamics, which include various relaxation pathways for the electronically excited molecule.

Quantum Yield Determinations for Photochemical Processes

The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For the photoisomerization of trans-4'-methoxychalcone, a key step in the photochromism of 4'-methoxythis compound, a quantum yield of 0.04 has been determined upon excitation at 365 nm. acs.org Fluorescence quantum yields for a range of synthetic flavylium cations have also been determined and show a strong dependence on the substitution pattern of the flavylium core. While some derivatives are highly fluorescent, others exhibit very low fluorescence quantum yields, indicating that non-radiative decay pathways are dominant.

| Compound/Process | Quantum Yield (Φ) | Conditions |

| trans → cis photoisomerization of 4'-methoxychalcone | 0.04 | λexc = 365 nm |

| Adiabatic formation of excited base (A) from excited 4-methyl-7-hydroxyflavylium (AH+) | 0.93 | pH > 2 |

| Adiabatic formation of excited base (A) from excited 4′,7-dihydroxyflavylium (AH+) | 0.45 | pH > 2 |

Excited State Proton Transfer (ESPT) Phenomena

For flavylium cations bearing hydroxyl substituents, excited state proton transfer (ESPT) is a significant and often ultrafast de-excitation pathway. researchgate.net In the excited state, the flavylium cation becomes a much stronger acid than in its ground state. researchgate.net This increased acidity facilitates the rapid transfer of a proton to a suitable acceptor, such as water molecules in the solvent shell. researchgate.net This process occurs on a picosecond timescale. researchgate.net

Photochemical Reactivity in Various Media

The photochemical reactivity of this compound systems is intricately linked to the surrounding environment. The solvent and the presence of supramolecular assemblies can significantly influence the reaction pathways, quantum yields, and the stability of photoproducts. This section delves into the photochemical behavior of this compound in different media, highlighting the key factors that govern its reactivity.

Solvent-Dependent Photochemistry

The photochemistry of this compound is highly dependent on the solvent's properties, such as polarity and its ability to form hydrogen bonds. The primary photochemical event often involves the trans-cis isomerization of the chalcone species, which is in equilibrium with the flavylium cation in many solutions.

In aqueous solutions with a pH between 2 and 8, the thermodynamically stable form of compounds like 4'-methoxyflavylium is the trans-4'-methoxychalcone (Ct). acs.org Irradiation of the colorless or pale yellow Ct form with near-UV light initiates a photoisomerization to the cis-chalcone (Cc) form. acs.org For 4'-methoxythis compound in an acidic aqueous medium, the quantum yield for this trans → cis photoisomerization has been determined to be 0.04 upon excitation at 365 nm. acs.org This initial photochemical step is then followed by a rapid and complete thermal conversion of the cis-chalcone into the intensely colored flavylium cation (AH+). acs.org

The flavylium cation itself is generally considered photochemically inactive. However, its thermal stability is also solvent and pH-dependent. For instance, in a highly acidic aqueous solution (pH 1.0), the photochemically generated 4'-methoxyflavylium cation is remarkably stable, with a half-life for the back conversion to the trans-chalcone of 815 days at 25°C. acs.org As the pH increases to 4.3, this half-life decreases to 20 hours. acs.org

The solvent's nature also impacts the energy barrier for the cis-trans isomerization. In water, the solvent network can provide an efficient pathway for tautomerization, which influences the isomerization barrier. researchgate.net In contrast, aprotic solvents like acetonitrile can lead to different isomerization kinetics. For some flavylium systems, the isomerization barrier is higher in acetonitrile compared to water, which is attributed to the stabilization of zwitterionic intermediates in more polar solvents. researchgate.net

The following table summarizes the photochemical properties of 4'-methoxythis compound in an aqueous medium.

| Property | Condition | Value |

| Photoisomerization Quantum Yield (Φ) | λexc = 365 nm | 0.04 |

| Conversion of cis-Chalcone to Flavylium Cation | Following photoisomerization | 100% |

| Half-life of Flavylium Cation (back-conversion) | pH 1.0, 25°C | 815 days |

| Half-life of Flavylium Cation (back-conversion) | pH 4.3, 25°C | 20 hours |

| Half-life of Flavylium Cation (back-conversion) | pH 4.0, 60°C | 15 minutes |

Influence of Supramolecular Environments (e.g., Micelles) on Photoreactions

Supramolecular environments, such as micelles, can dramatically alter the photochemical reactivity of this compound by providing a microenvironment with different polarity, viscosity, and electrostatic potential compared to the bulk solution. The type of surfactant used to form the micelles (anionic, cationic, or neutral) plays a crucial role in modulating these effects.

Anionic micelles, such as those formed by sodium dodecyl sulfate (SDS), have been shown to stabilize the cationic flavylium (AH+) form. researchgate.net This stabilization extends the pH range over which the flavylium cation is the predominant species, thereby influencing the photochemical starting point. core.ac.uk In SDS micellar solutions, the irradiation of trans-chalcones can lead to the appearance of the flavylium cation or the quinoidal base over an extended pH range from 1 to 10. bohrium.com The negatively charged surface of the SDS micelles attracts and concentrates the positively charged flavylium cations, altering the equilibria and kinetics of the system. researchgate.net

Conversely, cationic micelles, like those from cetyltrimethylammonium bromide (CTAB), and neutral micelles, such as those from Triton X-100, tend to stabilize the uncharged forms of the flavylium system, such as the chalcones and the quinoidal base. researchgate.net This preferential stabilization can shift the initial equilibrium away from the flavylium cation, thus altering the photochemical response. While the kinetics of the cis-trans isomerization are often only slightly affected by the presence of micelles, the hydration and proton transfer reactions can be significantly changed. acs.org

The table below summarizes the general influence of different types of micelles on the species of the this compound system.

| Micelle Type | Surfactant Example | Effect on Flavylium System Species |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Stabilizes the cationic flavylium (AH+) form. |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Stabilizes the uncharged (basic) forms (e.g., chalcones, quinoidal base). |

| Neutral | Triton X-100 | Stabilizes the uncharged (basic) forms (e.g., chalcones, quinoidal base). |

These supramolecular effects open up possibilities for controlling and tuning the photochromic properties of this compound systems for various applications. researchgate.net

Supramolecular Chemistry and Self Assembly of Flavylium Perchlorate

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cucurbiturils)

The encapsulation of flavylium (B80283) cations by macrocyclic hosts, particularly cucurbit[n]urils, represents a significant area of study in the supramolecular chemistry of these dyes. Cucurbit fao.orguril (CB7), with its hydrophobic cavity and polar carbonyl portals, has been extensively shown to form stable host-guest complexes with various flavylium derivatives.

Research has demonstrated that differently substituted flavylium cations form 1:1 inclusion complexes with CB7. nih.gov The stability of these complexes, quantified by their association constants, is highly dependent on the nature and position of the substituents on the flavylium core. nih.gov Generally, CB7 exhibits a higher affinity for more hydrophobic flavylium compounds and those that bear amino substituents. nih.gov The structure of these complexes has been elucidated using techniques such as 1H NMR spectroscopy, revealing that the mode of inclusion is also substituent-dependent. For instance, with 7-hydroxyflavylium, the phenyl group (B ring) is encapsulated within the CB7 cavity. In contrast, for other derivatives like 4',7-dihydroxyflavylium, the macrocycle can shuttle between the A and B rings of the flavylium guest. nih.gov

The complexation of flavylium cations with cucurbiturils profoundly influences their inherent chemical equilibria and photochemical characteristics. Encapsulation within the macrocyclic host can protect the flavylium cation from hydration, a key reaction in its network of chemical transformations. This stabilization of the colored flavylium form can lead to enhanced color stability, particularly at higher pH values where the colorless species would typically dominate. researchgate.net

The binding of a flavylium dye to CB7 can also lead to significant shifts in its acid-base equilibria. For example, the complexation of a locked version of a flavylium dye with CB7 resulted in notable pKa shifts. rsc.org Furthermore, the fluorescence properties of flavylium derivatives can be dramatically altered upon inclusion in a cucurbituril host. Threading a flavylium moiety into CB7 has been shown to cause a substantial increase in its fluorescence quantum yield, from 0.29 in the free state to nearly 1.0 in the complexed form. researchgate.net

Table 1: Association Constants of Flavylium Cations with Cucurbit fao.orguril

| Flavylium Derivative | Association Constant (K) / M⁻¹ |

|---|---|

| Cationic Form of a Locked Flavylium Dye | High Affinity |

| Neutral Form of a Locked Flavylium Dye | High Affinity |

| Anionic Form of a Locked Flavylium Dye | Lower Affinity |

| Flavylium Cation (Generic) | (1.5 ± 0.3) × 10⁶ |

This table is generated based on qualitative and quantitative data from available research. researchgate.netrsc.org

Aggregation and Dimerization Phenomena in Solution and Solid State

Flavylium perchlorate (B79767) and its derivatives exhibit a strong tendency to self-associate in solution, leading to the formation of aggregates and dimers. This behavior is driven by a combination of non-covalent interactions, including π-stacking between the aromatic cores and hydrogen bonding, particularly in derivatives with hydroxyl substituents. mdpi.com

The aggregation of flavylium ions is a concentration-dependent phenomenon. mdpi.com As the concentration of the flavylium salt in solution increases, an equilibrium shift towards the aggregated state is observed. This self-association can stabilize the flavylium cation form over its other equilibrium species, such as the hemiketal and chalcone (B49325) forms. mdpi.com

These aggregation phenomena are readily observed through spectroscopic techniques. In UV-visible spectroscopy, increasing the concentration of certain flavylium ions leads to a more significant increase in the absorbance of the flavylium cation peak than would be expected by Beer's Law, indicating a shift in equilibrium towards the colored species driven by aggregation. mdpi.com 1H NMR spectroscopy also provides clear evidence of self-association, with changes in chemical shift values observed as the concentration increases. mdpi.com Computational modeling studies support these experimental findings, suggesting that dimerization through hydrogen bonding, potentially mediated by the counter-ion, lowers the energy of the flavylium cation and thus stabilizes it. mdpi.com

The reversible aggregation of flavylium dyes is a key mechanism underlying their thermochromic and solvatochromic properties. For instance, 7-diethylamino-4′-dimethylaminoflavylium perchlorate exhibits reversible thermochromism when embedded in an agar-gel matrix. capes.gov.broup.com A decrease in temperature leads to a significant increase in an absorption band around 600 nm, while a band around 520 nm decreases. capes.gov.broup.com This color change is attributed to an enhancement of dye aggregation within the gel matrix at lower temperatures. capes.gov.broup.com This process is highly reversible, showing no significant fatigue over repeated heating and cooling cycles. capes.gov.broup.com

Table 2: Spectroscopic Changes in 7-diethylamino-4′-dimethylaminothis compound in an Agar-Gel Matrix with Temperature

| Temperature | Change in Absorption Band at ~600 nm | Change in Absorption Band at ~520 nm |

|---|---|---|

| Decrease from 50 °C to -3 °C | Increased by a factor of ~1.5 | Substantially decreased |

| Increase from -3 °C to 50 °C | Reversibly decreased | Reversibly increased |

This table is based on research findings on the thermochromic properties of the specified flavylium salt. capes.gov.broup.com

Flavylium-Containing Polymeric Systems

The incorporation of flavylium moieties into polymer structures has emerged as a powerful strategy for creating "smart" materials that can respond to multiple external stimuli. rsc.orgrsc.orgchemspeed.com These flavylium-containing polymers combine the unique responsive properties of the flavylium chromophore with the processability and structural versatility of macromolecular architectures.